3-(4-氯苄基)-9-环己基-1-甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a chlorobenzyl group, a cyclohexyl group, and a tetrahydropyrimido[2,1-f]purine core.
科学研究应用
合成与表征
F3235-1033首次报道于1878年,是一种通过纯4-氯甲苯氯化获得的低熔点固体。 与甲苯氯化产生的液体产物(含有2-氯苄基氯化物)不同,F3235-1033是异构体纯净的,并在常温下容易升华 。 首次对其进行了X射线结构测定,揭示了具有几乎正交的CH₂–Cl键的平面氯苯环 .
生物学和药学应用
虽然关于F3235-1033的具体研究有限,但我们可以根据相关化合物探索其潜在的应用:
腺苷A₁受体拮抗剂:取代嘌呤已被研究用作腺苷受体调节剂。 F3235-1033的结构表明它可以与腺苷受体相互作用,从而可能影响神经传递、炎症和心血管功能 .
抗菌特性:三嗪衍生物,包括那些具有类似结构基序的衍生物,已显示出抗菌活性。 F3235-1033的环己基和氯苄基可能有助于其生物活性 .
其他应用
进一步的调查可以探索F3235-1033在以下方面的潜力:
总之,F3235-1033独特的结构和异构体纯度使其成为一个在各个领域进行进一步研究的引人入胜的化合物。其潜在应用涵盖腺苷受体调节、抗菌活性、农药开发等。研究人员应探索其生物效应和治疗潜力。 🌱🔬🧪
阅读关于4-氯苄基氯化物X射线结构的完整文章 N-(5-(4-氯苄基)-1,3,5-三嗪烷-2-亚基)亚硝酰胺的合成、晶体结构和生物活性 [一些新型1,2,4-三唑衍生物的合成及抗菌活性](https://www.mdpi.com/1420
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyrimido[2,1-f]purine core, followed by the introduction of the chlorobenzyl and cyclohexyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-10-16(23)11-9-15)27-13-5-12-26(21(27)24-19)17-6-3-2-4-7-17/h8-11,17H,2-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFPQEIXYAGVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。